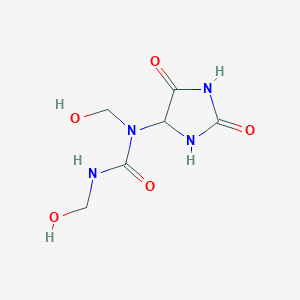
1-(2,5-Dioxoimidazolidin-4-yl)-1,3-bis(hydroxymethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dioxoimidazolidin-4-yl)-1,3-bis(hydroxymethyl)urea typically involves the reaction of allantoin with formaldehyde and sodium hydroxide. The reaction proceeds through the formation of intermediate compounds, which eventually yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the careful addition of reactants, temperature control, and purification steps to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(2,5-Dioxoimidazolidin-4-yl)-1,3-bis(hydroxymethyl)urea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Aplicaciones Científicas De Investigación
1-(2,5-Dioxoimidazolidin-4-yl)-1,3-bis(hydroxymethyl)urea has a wide range of scientific research applications, including:
Chemistry: It is used as a preservative in various chemical formulations to prevent microbial contamination.
Biology: The compound is employed in biological studies to investigate its antimicrobial properties and interactions with different microorganisms.
Medicine: It is used in pharmaceutical formulations to enhance the shelf life of products by preventing microbial growth.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dioxoimidazolidin-4-yl)-1,3-bis(hydroxymethyl)urea involves the slow release of formaldehyde, which acts as an antimicrobial agent. Formaldehyde disrupts the cell membranes of microorganisms, leading to their death. The compound’s ability to release formaldehyde over time ensures prolonged antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
Diazolidinyl Urea: Another formaldehyde-releasing preservative with similar antimicrobial properties.
DMDM Hydantoin: A compound that also releases formaldehyde and is used as a preservative in cosmetics.
Quaternium-15: A formaldehyde-releasing preservative used in various personal care products.
Uniqueness
1-(2,5-Dioxoimidazolidin-4-yl)-1,3-bis(hydroxymethyl)urea is unique due to its specific chemical structure, which allows for a controlled release of formaldehyde. This controlled release mechanism ensures effective preservation over an extended period, making it a preferred choice in many formulations .
Propiedades
Número CAS |
951626-21-4 |
|---|---|
Fórmula molecular |
C6H10N4O5 |
Peso molecular |
218.17 g/mol |
Nombre IUPAC |
1-(2,5-dioxoimidazolidin-4-yl)-1,3-bis(hydroxymethyl)urea |
InChI |
InChI=1S/C6H10N4O5/c11-1-7-6(15)10(2-12)3-4(13)9-5(14)8-3/h3,11-12H,1-2H2,(H,7,15)(H2,8,9,13,14) |
Clave InChI |
NWTJKPIGLNSSTB-UHFFFAOYSA-N |
SMILES canónico |
C(NC(=O)N(CO)C1C(=O)NC(=O)N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




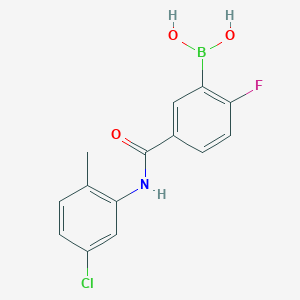

![2-[7-(1,1-Dimethylethyl)-1-pyrenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13405104.png)
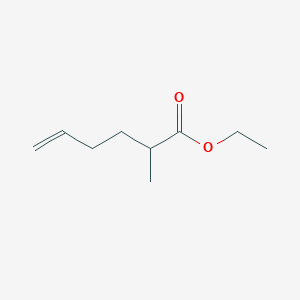

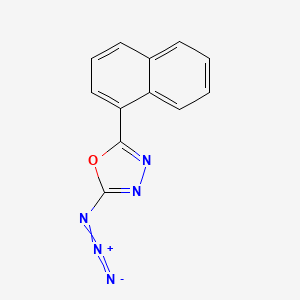

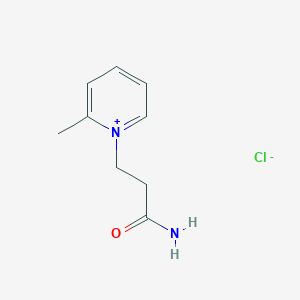
![1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine](/img/structure/B13405145.png)
![1-Azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13405161.png)


